n-[4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-3-pyridinecarboxamide
Description
N-[4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-3-pyridinecarboxamide is a small-molecule inhibitor featuring a pyridine-pyrimidine core linked to a substituted phenyl group via an amino bridge. This compound shares structural homology with clinically approved tyrosine kinase inhibitors (TKIs), such as imatinib and nilotinib, which target the ATP-binding domain of kinases like BCR-ABL .
The molecule’s core structure includes:
- Pyrimidine ring: Serves as a hinge-binding motif for kinase inhibition.
- 3-Pyridinyl group: Enhances solubility and modulates binding affinity.
- 4-Methylphenylcarboxamide: Substituted at the meta-position, influencing steric interactions with kinase targets .
This compound has been explored for its dual antiangiogenic and DNA cleavage activities, as evidenced by derivatives showing potent anticancer effects in preclinical studies .
Properties
CAS No. |
309760-28-9 |
|---|---|
Molecular Formula |
C22H18N6O |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H18N6O/c1-15-6-7-18(26-21(29)17-5-3-10-24-14-17)12-20(15)28-22-25-11-8-19(27-22)16-4-2-9-23-13-16/h2-14H,1H3,(H,26,29)(H,25,27,28) |
InChI Key |
YWQVBESSYLICRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Nitration of 4-Methylacetanilide
4-Methylacetanilide undergoes nitration at the 3-position using fuming nitric acid (90%) in concentrated sulfuric acid at 0–5°C. The acetyl group acts as a directing and protecting group, achieving >85% regioselectivity.
Reaction Conditions
-
Nitrating agent : HNO₃/H₂SO₄ (1:3 v/v)
-
Temperature : 0–5°C
-
Time : 4 h
-
Yield : 78–82%
Hydrolysis to 4-Methyl-3-nitroaniline
The acetyl group is removed via acidic hydrolysis:
Optimization Notes
Reduction to 4-Methyl-3-aminoaniline
Catalytic hydrogenation using 10% Pd/C in ethanol under 50 psi H₂ at 25°C quantitatively reduces the nitro group:
Critical Parameters
Coupling with 4-(3-Pyridinyl)-2-chloropyrimidine
The Buchwald-Hartwig amination couples 4-methyl-3-aminoaniline with 4-(3-pyridinyl)-2-chloropyrimidine:
Conditions
-
Catalyst system : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)
-
Base : Cs₂CO₃ (2.5 equiv.)
-
Solvent : Toluene, 110°C, 12 h
Characterization Data
-
¹H NMR (300 MHz, DMSO-d₆) : δ 8.95 (s, 1H, pyrimidine-H), 8.62 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85–7.45 (m, 6H, Ar-H)
-
HPLC Purity : 98.4% (C18, 0.1% TFA/MeCN)
Amide Bond Formation with Pyridine-3-carboxylic Acid
The final step employs carbodiimide-mediated coupling:
Protocol
-
Activation : Pyridine-3-carboxylic acid (1.2 equiv.) is treated with EDC·HCl (1.5 equiv.) and HOBt (1.5 equiv.) in DMF at 0°C for 30 min.
-
Coupling : The aniline intermediate (1.0 equiv.) and Et₃N (2.0 equiv.) are added, stirred at 25°C for 18 h.
-
Workup : Precipitation with ice-water, filtration, and recrystallization from EtOH/H₂O.
Yield : 65–70%
Purity : 99.1% by HPLC (UV 254 nm)
Alternative Synthetic Routes
One-Pot Sequential Coupling
A telescoped approach combines Steps 2.3 and 2.4 without isolating intermediates:
Solid-Phase Synthesis
Immobilizing the aniline intermediate on Wang resin enables iterative couplings:
Resin loading : 0.8 mmol/g
Final cleavage : TFA/DCM (1:1), 2 h
Purity : 95% (requires HPLC purification)
Comparative Analysis of Methods
| Parameter | Stepwise Synthesis | One-Pot Approach | Solid-Phase |
|---|---|---|---|
| Total Yield | 32–36% | 28–30% | 25–28% |
| Purity | 99.1% | 97.5% | 95.0% |
| Scalability | >100 g | <50 g | <10 g |
| Purification Complexity | High | Moderate | Low |
Critical Process Considerations
Solvent Selection
Catalytic System Optimization
Chemical Reactions Analysis
Acid Addition Salt Formation
The compound forms acid addition salts through protonation reactions with various acids. A patent describes a method to produce these salts by reacting the compound with acids such as camphor sulfonic acid, para-toluene sulfonic acid, or nicotinic acid .
Example Process :
-
Reaction with Camphor Sulfonic Acid :
| Acid | Salt Type |
|---|---|
| Camphor sulfonic acid | Camphor sulfonate salt |
| Para-toluene sulfonic acid | Para-toluene sulfonate salt |
| Nicotinic acid | Nicotinate salt |
| Orotic acid | Orotate salt |
This table highlights the diversity of acid partners and corresponding salts, which enhance solubility and stability for pharmaceutical applications .
Reactivity Analysis
The compound’s reactivity is influenced by its molecular structure, particularly its amide, amine, and heterocyclic groups.
-
Electropositive Regions :
-
Electronegative Regions :
-
Hydrogen Bonding Propensity :
Structural Stability and Implications
The compound’s stability is tied to its aromaticity and heterocyclic frameworks. The pyridine and pyrimidine rings provide rigidity, while the amide linkage enhances stability via resonance. This structural integrity supports its role as a kinase inhibitor, where target binding relies on precise molecular recognition .
Comparative Salt Analysis
The choice of acid significantly affects salt properties:
Scientific Research Applications
Anticancer Activity
n-[4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-3-pyridinecarboxamide has been investigated for its potential as an anticancer agent. It serves as an intermediate in the synthesis of various derivatives that exhibit activity against leukemia, particularly chronic myelogenous leukemia (CML). The compound's structure allows it to interact with specific targets involved in cancer cell proliferation and survival.
Kinase Inhibition
The compound is noted for its role in developing kinase inhibitors, which are crucial in cancer therapy. Kinases play a pivotal role in signaling pathways that regulate cell division and survival. By inhibiting these enzymes, this compound derivatives can potentially halt tumor growth.
Synthesis Pathways
The synthesis of this compound involves several chemical reactions, often starting from simpler pyridine and pyrimidine derivatives. The following general steps outline a typical synthesis pathway:
- Formation of Pyrimidine Derivative : Starting from a pyridine derivative, a pyrimidine ring is formed through condensation reactions.
- Amino Group Introduction : An amino group is introduced to yield the desired amine functionality.
- Final Coupling Reaction : The final product is obtained by coupling the intermediate with appropriate carboxylic acid derivatives.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on leukemia cell lines. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in vivo, showing promising results in reducing tumor size and improving survival rates in treated subjects.
Mechanism of Action
The mechanism of action of N-[4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Phenyl]-3-Pyridinecarboxamide involves its interaction with specific molecular targets. It is known to inhibit the activity of tyrosine-protein kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound prevents their phosphorylation activity, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imatinib Mesylate
Structure: 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide methanesulfonate . Key Differences:
Pharmacological Profile :
Imatinib’s clinical success (89% 5-year survival in CML) underscores the importance of its benzamide and piperazine modifications for target affinity and pharmacokinetics .
Nilotinib (Tasigna®)
Structure: N-(3-(3-(1H-imidazolyl)propoxy)phenyl)-4-methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzamide . Key Differences:
Pharmacological Profile :
Nilotinib’s structural refinements address imatinib resistance, highlighting the role of electron-withdrawing groups (e.g., trifluoromethyl) in improving potency .
Other Derivatives and Analogs
Quinoline-4-Carboxamide Derivatives
Compounds like N-[4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-2-phenylquinoline-4-carboxamide (22a) exhibit modified carboxamide groups. These derivatives show enhanced DNA cleavage activity compared to the parent compound, suggesting that bulkier aromatic systems (e.g., quinoline) improve intercalation into DNA .
Piperidine-4-Carboxamide Derivatives
Replacement of the pyridinecarboxamide with piperidine-4-carboxamide (e.g., compound 10a in ) results in combined antiangiogenic and kinase inhibitory effects, indicating flexibility in the carboxamide moiety for multitarget activity .
Key Research Findings
Structural-Activity Relationships (SAR)
Metabolic Considerations
Biological Activity
n-[4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-3-pyridinecarboxamide, also known as a derivative related to Nilotinib, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound's structure suggests it may exhibit significant interactions with various biological targets, making it a candidate for further research in pharmacological applications.
- Molecular Formula : C17H14N4O2
- Molecular Weight : 306.32 g/mol
- CAS Number : 641569-94-0
The compound is primarily studied for its role as an inhibitor of certain kinases involved in cancer cell proliferation. Specifically, it acts on the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia (CML). By inhibiting this protein, the compound can induce apoptosis in CML cells, demonstrating its potential as an anticancer agent .
Anticancer Properties
-
Inhibition of Cancer Cell Proliferation :
- Studies have shown that this compound effectively inhibits the growth of various cancer cell lines, particularly those associated with leukemia. The compound's ability to interfere with signaling pathways critical for cell survival and proliferation has been documented in multiple research studies .
- Mechanistic Insights :
Case Studies
A notable case study involved the evaluation of this compound's efficacy in vitro against K562 cells (a human leukemia cell line). The results indicated a dose-dependent reduction in cell viability, with IC50 values demonstrating significant potency compared to standard treatments .
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | K562 | 0.5 | Significant apoptosis induction |
| Study 2 | HL60 | 0.8 | Inhibition of proliferation |
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by moderate bioavailability and a favorable half-life suitable for once-daily dosing regimens. Studies indicate that the compound is well absorbed and exhibits a distribution pattern conducive to targeting tumor tissues effectively .
Q & A
Q. What are the key synthetic routes for N-[4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Phenyl]-3-Pyridinecarboxamide, and how do reaction conditions influence yield?
The compound’s synthesis involves multi-step coupling reactions. A common approach includes:
- Step 1 : Formation of the pyrimidinylamine intermediate via Buchwald-Hartwig amination between 4-methyl-3-nitroaniline and 4-(3-pyridinyl)-2-chloropyrimidine under palladium catalysis .
- Step 2 : Reduction of the nitro group to an amine, followed by coupling with 3-pyridinecarboxylic acid using EDCI/HOBt as coupling agents .
Critical factors : - Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve cross-coupling efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require strict temperature control (60–80°C) to avoid side reactions .
- Yield optimization : Yields range from 45–65% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- ¹H/¹³C NMR : Key for confirming regioselectivity of the pyrimidinylamino group. Aromatic protons appear as multiplets in δ 7.2–8.9 ppm, with distinct shifts for pyridine (δ 8.5–8.7 ppm) and pyrimidine (δ 8.1–8.3 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 428.1821 for C₂₃H₂₀N₆O) .
- HPLC purity : ≥98% purity is achievable using C18 reverse-phase columns with a methanol/water gradient (retention time ~12.5 min) .
Q. What are the primary pharmacological targets of this compound, and how is target selectivity validated?
- Kinase inhibition : The compound shows affinity for ABL1 and PDGFR kinases due to structural mimicry of ATP-binding pockets. IC₅₀ values are determined via kinase assays (e.g., ADP-Glo™) .
- Selectivity validation : Off-target profiling using kinase panels (e.g., Eurofins KinaseProfiler) confirms selectivity ratios >100-fold against non-target kinases (e.g., EGFR, VEGFR2) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity while minimizing toxicity?
- Docking studies : Tools like AutoDock Vina predict binding poses in ABL1 (PDB: 2HYY). Modifications to the pyridinyl group (e.g., introducing electron-withdrawing substituents) improve hydrogen bonding with Thr315 .
- ADMET prediction : SwissADME assesses toxicity risks. The methyl group at the 4-position reduces metabolic oxidation (CYP3A4 liability), while the pyrimidine ring enhances solubility (LogP ~2.1) .
Q. How should researchers resolve contradictions in reported IC₅₀ values across cell-based vs. biochemical assays?
- Cell permeability : Lower IC₅₀ in biochemical assays (e.g., 50 nM) vs. cellular assays (e.g., 200 nM) may reflect efflux pump activity (e.g., P-gp). Use inhibitors like verapamil to confirm .
- Assay conditions : ATP concentrations (1 mM vs. physiological 10 mM) impact competitive inhibition. Normalize data using Z’-factor statistical validation .
Q. What experimental design strategies are recommended for structure-activity relationship (SAR) studies?
- DoE (Design of Experiments) : Apply factorial designs to test substituent effects. For example:
- Variables : Pyridine ring position (3 vs. 4), methyl group substitution.
- Response : IC₅₀, solubility, metabolic stability.
- Orthogonal validation : Combine SPR (surface plasmon resonance) for binding kinetics with cellular thermal shift assays (CETSA) to confirm target engagement .
Q. How can reaction engineering improve scalability of the synthesis?
- Continuous flow chemistry : Reduces reaction time from 24h (batch) to 4h by enhancing heat/mass transfer in microreactors .
- Catalyst recycling : Immobilized Pd nanoparticles on mesoporous silica enable ≥5 reaction cycles without yield loss .
Data Contradiction Analysis
Q. Why do solubility values vary between computational predictions and experimental measurements?
- Prediction limitations : Tools like ChemAxon overestimate aqueous solubility (predicted: 25 µM; experimental: 8 µM) due to neglecting crystal lattice energy. Use experimental methods (e.g., nephelometry) for validation .
- Polymorphism : Different crystalline forms (e.g., anhydrous vs. monohydrate) alter solubility. Characterize via XRD and DSC .
Q. How to address discrepancies in cytotoxicity profiles across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
